molecular formula C23H26ClN3O2 B247261 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B247261
M. Wt: 411.9 g/mol
InChI Key: RUQWBYBKSBSBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that belongs to the class of phenylpiperazines.

Mechanism of Action

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for other receptors such as the dopamine D2 receptor and the sigma-1 receptor. The exact mechanism of action of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an antidepressant and anxiolytic effect. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for use in lab experiments. It has high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. However, 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine. One possible direction is to study its potential use in the treatment of schizophrenia. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have a modulatory effect on dopamine release, which is believed to play a role in the development of schizophrenia. Another possible direction is to study the long-term effects of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine, particularly its potential for neurotoxicity. Finally, further research is needed to fully understand the mechanism of action of 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine and its potential for use in the treatment of various neurological disorders.

Synthesis Methods

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine can be synthesized through a multistep process that involves the reaction of 1-(3-chlorobenzoyl)piperidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base and a solvent such as methanol or ethanol. The resulting product is then purified through crystallization or chromatography.

Scientific Research Applications

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. 1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

Product Name

1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

[1-(3-chlorobenzoyl)piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H26ClN3O2/c24-20-8-4-6-18(16-20)22(28)27-11-5-7-19(17-27)23(29)26-14-12-25(13-15-26)21-9-2-1-3-10-21/h1-4,6,8-10,16,19H,5,7,11-15,17H2

InChI Key

RUQWBYBKSBSBIP-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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